4-(Phenoxymethyl) piperidinium chloride
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Overview
Description
4-(Phenoxymethyl) piperidinium chloride is a chemical compound with the molecular formula C12H18ClNO. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Phenoxymethyl) piperidinium chloride can be synthesized through the reaction of 4-piperidinemethanol with phenoxymethyl chloride in the presence of hydrochloric acid . The reaction typically involves the following steps:
Formation of 4-piperidinemethanol: This intermediate is prepared by the reduction of 4-piperidone.
Reaction with phenoxymethyl chloride: The 4-piperidinemethanol is then reacted with phenoxymethyl chloride in the presence of hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and controlled reaction environments are crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Phenoxymethyl) piperidinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed under mild conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 4-piperidinemethanol.
Substitution: Various substituted piperidinium derivatives depending on the nucleophile used
Scientific Research Applications
4-(Phenoxymethyl) piperidinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Phenoxymethyl) piperidinium chloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes and receptors. The pathways involved include:
Enzyme inhibition: It can inhibit enzymes by binding to their active sites.
Receptor modulation: It can modulate receptor activity by interacting with receptor binding sites.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A parent compound with a similar structure but lacks the phenoxymethyl group.
Piperidinium chloride: Similar but without the phenoxymethyl substitution.
Phenoxymethyl derivatives: Compounds with similar phenoxymethyl groups but different core structures.
Uniqueness
4-(Phenoxymethyl) piperidinium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(phenoxymethyl)piperidin-1-ium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11;/h1-5,11,13H,6-10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWWXZPTHSCQPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH2+]CCC1COC2=CC=CC=C2.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63608-13-9 |
Source
|
Record name | Piperidine, 4-(phenoxymethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63608-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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